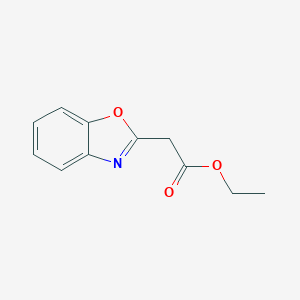

2-Benzoxazoleacetic acid, ethyl ester

Description

Significance of Benzoxazole (B165842) Derivatives in Contemporary Chemical and Pharmaceutical Research

Benzoxazole derivatives are of paramount importance in the fields of medicinal chemistry and materials science. nih.gov Their diverse biological activities have led to the development of numerous compounds with a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant effects. wisdomlib.orgnih.govresearchgate.net The benzoxazole nucleus is a key structural component in several marketed drugs. researchgate.net This broad spectrum of activity is attributed to the ability of the benzoxazole scaffold to interact with various biological targets. chemicalbook.com

In materials science, the fluorescent properties of many benzoxazole derivatives make them valuable in the development of optical brightening agents and other photophysical applications. globalresearchonline.net The stability and reactivity of the benzoxazole ring system also lend themselves to the synthesis of complex molecular architectures. chemicalbook.comijpbs.com

Contextualization of 2-Benzoxazoleacetic Acid, Ethyl Ester as a Pivotal Benzoxazole Scaffold

This compound, serves as a crucial intermediate and building block for the synthesis of more complex benzoxazole derivatives. Its structure, featuring a reactive ester group attached to the 2-position of the benzoxazole ring, allows for a variety of chemical modifications. This versatility makes it an attractive starting material for creating libraries of compounds for drug discovery and other research purposes. researchgate.net The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to introduce diverse functional groups.

Overview of Research Trajectories for Benzoxazole-Containing Structures

Current research involving benzoxazole-containing structures is focused on several key areas. A major trajectory is the continued exploration of their therapeutic potential. nih.govresearchgate.net Scientists are actively designing and synthesizing new benzoxazole derivatives with enhanced potency and selectivity for specific biological targets, including enzymes and receptors implicated in various diseases. nih.gov There is a particular emphasis on developing novel anticancer and anti-infective agents. nih.govnih.gov

Another significant research direction is the development of more efficient and environmentally friendly methods for the synthesis of the benzoxazole core and its derivatives. organic-chemistry.orgrsc.org This includes the use of novel catalysts and green reaction conditions to improve yields and reduce waste. organic-chemistry.orgrsc.org Furthermore, the unique photophysical properties of benzoxazoles are being harnessed to create advanced materials, such as sensors and probes for biological imaging and environmental monitoring. globalresearchonline.net The investigation into the structure-activity relationships of benzoxazole derivatives also remains a key focus, aiming to provide a deeper understanding of how molecular modifications influence their biological and physical properties. nih.gov

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 16105-44-5 |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

| Solubility | Not specified in available results |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound. While specific spectra were not found in the search results, typical spectroscopic data for this compound would include:

¹H NMR: Expected signals would correspond to the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the benzoxazole ring, and the aromatic protons of the benzene (B151609) ring.

¹³C NMR: Carbon signals would be present for the ethyl group, the methylene carbon, the carbonyl carbon of the ester, and the carbons of the benzoxazole ring system.

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group, C-O stretching, and the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the ester and benzoxazole moieties.

Synthesis and Reactivity

The synthesis of this compound, and other benzoxazole derivatives can be achieved through various methods. A common approach involves the condensation of an o-aminophenol with a suitable carboxylic acid derivative. chemicalbook.com For this compound, this would typically involve the reaction of o-aminophenol with a derivative of malonic acid ethyl ester.

The reactivity of this compound is largely dictated by the ester functional group. Key reactions include:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-benzoxazoleacetic acid. This carboxylic acid is a versatile intermediate for further functionalization.

Aminolysis/Amidation: Reaction with amines leads to the formation of the corresponding amides. This is a widely used strategy to introduce diverse substituents and build molecular complexity.

Reduction: The ester can be reduced to the corresponding alcohol, 2-(2-hydroxyethyl)benzoxazole, using reducing agents like lithium aluminum hydride.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUNWNPBUTVGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398487 | |

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16105-44-5 | |

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Benzoxazoleacetic Acid, Ethyl Ester

Classical Approaches to Benzoxazole (B165842) Ring Construction Relevant to the Compound

The formation of the benzoxazole scaffold is a cornerstone of organic synthesis, with several classical methods being particularly relevant to the preparation of 2-substituted derivatives like the target compound.

Condensation Reactions Employing 2-Aminophenol (B121084) as a Precursor

A predominant and versatile method for synthesizing benzoxazoles involves the condensation of 2-aminophenol with various carbonyl-containing compounds. rsc.org This approach is widely utilized due to its efficiency and the ready availability of the starting materials. rsc.org The reaction generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the benzoxazole ring. nih.govnih.gov

Numerous catalysts have been developed to facilitate this transformation under varying conditions. For instance, Brønsted acidic ionic liquid gels have been employed as reusable catalysts for the condensation of 2-aminophenol with aldehydes under solvent-free conditions. nih.gov Other catalytic systems include fluorophosphoric acid, which allows the reaction to proceed at room temperature, and magnetic nanoparticle-supported Lewis acidic ionic liquids, which enable the reaction under sonication. rsc.org The choice of catalyst and reaction conditions can significantly influence the reaction time and yield. rsc.org

Table 1: Catalytic Systems for Benzoxazole Synthesis via Condensation of 2-Aminophenol

| Catalyst/Reagent | Reaction Conditions | Advantages |

| Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | Reusable catalyst, high yields, simple workup. nih.gov |

| Fluorophosphoric acid | Ethanol (B145695), room temperature | Inexpensive, stable catalyst, short reaction time. rsc.org |

| Magnetic nanoparticle-supported Lewis acidic ionic liquid | Solvent-free, 70 °C, sonication | Reusable catalyst, easy workup, green pathway. rsc.org |

| Samarium triflate | Aqueous medium, mild conditions | Reusable catalyst, environmentally friendly. organic-chemistry.org |

Oxidative Coupling Strategies for Benzoxazole Formation

Oxidative coupling represents another significant strategy for constructing the benzoxazole ring. These methods often involve the in-situ generation of a reactive intermediate that undergoes cyclization. A common approach is the transition metal-catalyzed intramolecular cyclization of o-haloanilides. nih.gov For example, copper-catalyzed cyclization of ortho-haloanilides, using a combination of CuI and 1,10-phenanthroline (B135089) as a ligand, has proven effective. organic-chemistry.org

Elemental sulfur has also been utilized as an oxidant in the synthesis of benzoxazoles. organic-chemistry.org It can promote the oxidative rearranging coupling between o-aminophenols and ketones or facilitate the oxidative cyclization of 2-aminophenols with alkenes. organic-chemistry.org Furthermore, iron-catalyzed oxidative cyclization has been developed as an environmentally friendly method, using aqueous hydrogen peroxide as a green oxidant. rsc.org

Specific Synthetic Routes for 2-Benzoxazoleacetic Acid, Ethyl Ester and its Structural Analogs

Building upon the fundamental principles of benzoxazole synthesis, specific methods have been tailored for the preparation of this compound and related structures.

Esterification Mechanisms for Benzoxazole Acetic Acid Derivatives

The introduction of the ethyl ester group is typically achieved through esterification of the corresponding carboxylic acid. libretexts.org This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst. vedantu.com In the context of this compound synthesis, this would involve the esterification of 2-Benzoxazoleacetic acid with ethanol.

The esterification process is a reversible reaction. libretexts.org To drive the reaction towards the formation of the ester, the water produced during the reaction is often removed. Various catalysts can be employed, including mineral acids like sulfuric acid, as well as solid acid catalysts. researchgate.netgoogle.com The choice of catalyst and reaction conditions, such as temperature, can influence the reaction rate and yield. google.com For instance, a porous phenolsulphonic acid-formaldehyde resin has been shown to be an effective heterogeneous catalyst for the esterification of carboxylic acids with alcohols. researchgate.net

Synthetic Processes Involving Halogenated Benzimidate Intermediates

The use of halogenated intermediates provides an alternative pathway to 2-substituted benzoxazoles. One such method involves the reaction of 2-aminophenols with halogenated nitriles in an alcoholic solvent. bath.ac.uk This approach can proceed without the need for an external acid or base catalyst, offering a clean and robust synthesis. bath.ac.uk A complementary method utilizes platinum catalysis, where the metal facilitates multiple distinct mechanistic steps. bath.ac.uk Another strategy involves the iron(III)-catalyzed bromination of N-arylbenzamides, followed by a copper(I)-catalyzed O-cyclization to form the 2-arylbenzoxazole. researchgate.net

Routes Utilizing 2-Aryl-6-substituted Benzoxazoles as Starting Materials

The synthesis of this compound and its derivatives can be approached by modifying an existing, suitably substituted benzoxazole framework. While direct routes starting from a 2-aryl-6-substituted benzoxazole to yield the target ethyl ester are not extensively documented, related functionalizations of the benzoxazole ring system illustrate the viability of this strategy.

One such synthetic transformation involves the functionalization of a methyl group on a pre-formed benzoxazole ring. For instance, a 2-aryl-5-methylbenzoxazole can undergo radical bromination to introduce a reactive handle. In a reported procedure, 5-(bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole was synthesized from the corresponding 5-methylbenzoxazole (B76525) precursor using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. nih.gov The reaction mixture, refluxed in carbon tetrachloride, yielded the brominated product which could be isolated after filtration of the succinimide (B58015) byproduct. nih.gov

This principle of activating a substituent on the benzoxazole core can be hypothetically extended to synthesize this compound. A plausible, though not explicitly documented, pathway could involve:

Starting Material: A 2-aryl-6-(halomethyl)benzoxazole.

Cyanation: Conversion of the halomethyl group to a cyanomethyl group via nucleophilic substitution with a cyanide salt.

Hydrolysis and Esterification: Hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification with ethanol under acidic conditions to yield the final this compound.

This approach underscores the importance of post-cyclization functionalization for accessing diverse benzoxazole derivatives.

Catalytic Systems and Advanced Synthetic Protocols

The formation of the benzoxazole ring is a key step that has been optimized using various advanced catalytic systems designed to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.

Application of Metal Catalysts in Benzoxazole Synthesis

Transition metal catalysts are pivotal in the synthesis of 2-substituted benzoxazoles, primarily by facilitating the crucial cyclization step. Various methods have been developed that employ copper, iron, and other metals.

A combination of a Brønsted acid (TsOH·H₂O) and Copper Iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org This dual catalytic system allows for the formation of various 2-substituted benzoxazoles under relatively mild conditions. The reaction tolerates a range of substituents on the 2-aminophenol, including both electron-donating and electron-withdrawing groups, with yields reported between 64% and 89%. organic-chemistry.org

Iron-based catalysts also provide an efficient route. An amorphous Fe-Mn oxide catalyst (Fe₀.₈Mn₀.₂Oₓ) was developed for a four-step tandem synthesis of 2-arylbenzoxazoles from benzyl (B1604629) alcohol and 2-aminophenol. acs.org This solvent-free and additive-free process utilizes molecular oxygen as the oxidant and benefits from the catalyst's high density of acidic sites and oxygen capture capability, which promote the necessary condensation and cyclization steps. acs.org Other approaches include the use of copper(II) oxide nanoparticles, which catalyze the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org

Table 1: Selected Metal-Catalyzed Syntheses of Benzoxazole Scaffolds

| Catalyst System | Starting Materials | Product Type | Yield | Reference |

|---|---|---|---|---|

| TsOH·H₂O / CuI | 2-Aminophenols, β-Diketones | 2-Substituted Benzoxazoles | 64-89% | organic-chemistry.org |

| Amorphous Fe₀.₈Mn₀.₂Oₓ | Benzyl alcohol, 2-Aminophenol | 2-Arylbenzoxazoles | High | acs.org |

| Copper(II) oxide (CuO) NPs | o-Bromoaryl derivatives | Substituted Benzoxazoles | Good | organic-chemistry.org |

Nanocatalyst-Mediated Reactions

The use of nanocatalysts in benzoxazole synthesis represents a significant advancement, offering benefits such as high surface-area-to-volume ratios, ease of separation, and high recyclability. researchgate.net These catalysts often lead to higher efficiency and milder reaction conditions.

Magnetically separable nanocatalysts are particularly advantageous. One such example is a sulfonic acid-functionalized silica-coated magnetite nanoparticle (Fe₃O₄@SiO₂-SO₃H). ajchem-a.com This heterogeneous catalyst effectively promotes the condensation of 2-aminophenol with various aromatic aldehydes under solvent-free conditions at 50 °C. The catalyst can be easily recovered using an external magnet and reused multiple times without a significant drop in its catalytic activity. ajchem-a.com

Palladium-supported nanocatalysts have also been employed. A one-pot synthesis of 2-phenyl benzoxazole was achieved using a palladium-supported catalyst on silica-coated magnetic nanoparticles ([SMNP@GLP][Cl]). rsc.org The reaction between 2-aminophenol and aldehydes proceeds in the presence of oxygen and potassium carbonate, affording good to excellent yields (83–95%). rsc.org This nanocatalyst demonstrated reusability for up to six consecutive runs. rsc.org

Table 2: Examples of Nanocatalyst Systems for Benzoxazole Synthesis

| Nanocatalyst | Starting Materials | Key Features | Yield | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, magnetic recovery, reusable | High | ajchem-a.com |

| [SMNP@GLP][Cl]-Pd | 2-Aminophenol, Aldehydes | One-pot, reusable (6 runs) | 83-95% | rsc.org |

| Nano h-BN/fl-G films | 2-Aminophenol, Benzaldehyde | Thin-film catalyst | Moderate | rsc.org |

Ionic Liquid Catalysis in Benzoxazole Formation

Ionic liquids (ILs) have emerged as green and effective catalysts and reaction media for organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them ideal for developing sustainable synthetic protocols for benzoxazoles.

Brønsted acidic ionic liquids have been successfully used to catalyze the condensation of 2-aminophenol with aldehydes. A reusable Brønsted acidic ionic liquid gel (BAIL gel), formed by immobilizing 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) on a tetraethyl orthosilicate (B98303) (TEOS) matrix, serves as an efficient heterogeneous catalyst. nih.govacs.org The reaction proceeds under solvent-free conditions, providing high yields (85–98%) of various benzoxazole derivatives. rsc.orgacs.org The gel catalyst can be easily separated by centrifugation and reused for at least five cycles with minimal loss of activity. nih.govacs.org

Other ILs, such as triethylammonium (B8662869) hydrogen sulfate ([Et₃NH][HSO₄]), have been used for one-pot, three-component syntheses of more complex benzoxazole structures. bepls.com In a different approach, a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) was used to catalyze the reaction between 2-aminophenols and aldehydes under solvent-free ultrasound irradiation, significantly reducing reaction times to around 30 minutes. rsc.orgnih.gov

Table 3: Ionic Liquid-Based Catalytic Systems for Benzoxazole Synthesis

| Ionic Liquid System | Starting Materials | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acidic IL Gel (BAIL gel) | 2-Aminophenol, Aldehydes | 130 °C, Solvent-free | Reusable, high yields (85-98%), simple work-up | rsc.orgnih.govacs.org |

| [Et₃NH][HSO₄] | 2-(4-aminophenyl)benzoxazole, Aldehyde, Thioglycolic acid | 80 °C, Solvent-free | One-pot, green, reusable | bepls.com |

| LAIL@MNP | 2-Aminophenols, Aldehydes | 70 °C, Ultrasound, Solvent-free | Rapid (30 min), magnetic recovery, reusable | rsc.orgnih.gov |

| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazole, Amines | Room temp., CH₃CN | Metal-free, oxidative C-H amination | researchgate.net |

Biocatalytic Approaches for Benzoxazole Scaffolds

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes or whole-cell systems to perform reactions with high selectivity and under mild conditions. While the direct biocatalytic synthesis of the benzoxazole ring from simple precursors is not yet a well-established field, the principles of biocatalysis hold significant potential for the synthesis and modification of benzoxazole scaffolds, particularly for producing chiral derivatives or performing specific functional group transformations.

The biological activity of some benzoxazole compounds is linked to their interaction with enzymes like Cytochrome P450 (CYP), as seen with the anticancer agent Phortress, whose active metabolite is formed via CYP1A1. nih.gov This highlights that the benzoxazole scaffold can be recognized and transformed by enzymatic systems.

A key application of biocatalysis relevant to the synthesis of this compound is enzymatic esterification. Enzymes such as lipases are widely used in industry for the synthesis of esters due to their high efficiency and selectivity, often eliminating the need for harsh acidic or basic catalysts and protecting groups. A hypothetical green synthesis step could involve the lipase-catalyzed esterification of 2-benzoxazoleacetic acid with ethanol. This reaction would proceed under mild temperature and pH conditions, generating water as the only byproduct and offering a pathway to high-purity products. Such biocatalytic methods are especially valuable for creating chiral esters if a prochiral acid or alcohol is used, a common requirement in pharmaceutical synthesis.

Chemical Reactivity and Mechanistic Investigations of the Ethyl Ester Moiety

Nucleophilic Acyl Substitution Processes Involving the Ester Group

The hydrolysis of 2-Benzoxazoleacetic acid, ethyl ester is a specific example of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.com In these reactions, a nucleophile replaces the ethoxy group of the ester. The reaction proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comuomustansiriyah.edu.iq

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group, which in this case is the ethoxide ion. masterorganicchemistry.com

The reactivity of the ester towards nucleophiles is lower than that of acid chlorides or anhydrides. uomustansiriyah.edu.iq A wide range of nucleophiles can participate in these reactions, leading to various carboxylic acid derivatives. For instance, reaction with ammonia or amines (aminolysis) would yield the corresponding amide. uomustansiriyah.edu.iq Transesterification can occur when the ester is treated with a different alcohol in the presence of an acid or base catalyst. nih.gov

Influence of Structural Features and Substituents on Reaction Rates

The rate of hydrolysis and other nucleophilic acyl substitution reactions of benzoxazole (B165842) ethyl esters is significantly influenced by the electronic and steric properties of substituents on the benzoxazole ring system.

Electronic Effects: Electron-withdrawing groups attached to the benzoxazole ring increase the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thereby increasing the rate of both acid- and base-catalyzed hydrolysis. Conversely, electron-donating groups decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon. For example, in studies of substituted phenyl benzoates, the substituent effect on the benzoyl moiety was found to be well-described by the Hammett relationship. researchgate.net

Steric Effects: Bulky substituents near the reaction center (the ester group) can hinder the approach of the nucleophile, slowing down the reaction rate. ucoz.comepa.gov This steric hindrance can be particularly significant for ortho-substituents on the benzoxazole ring. In the alkaline hydrolysis of ortho-substituted benzoic acid esters, both inductive and steric factors were found to be the main drivers of changes in reaction rates. researchgate.net

The solvent can also play a crucial role, with studies on ethyl esters showing that the dependence of polar, steric, and resonance effects on the reaction constants varies with the solvent system, indicating differences in transition-state solvation. researchgate.net

Considerations of Concerted and Non-Synchronous Mechanisms in Ester Reactivity

The textbook mechanism for nucleophilic acyl substitution, particularly for base-catalyzed hydrolysis, is a stepwise (non-synchronous) process involving a distinct tetrahedral intermediate. uomustansiriyah.edu.iq However, the possibility of a concerted mechanism, where bond-forming and bond-breaking occur in a single step, has also been considered.

In the context of saponification, the stepwise mechanism is widely accepted. The tetrahedral intermediate is formed in the rate-determining step, followed by a fast collapse to products. stackexchange.com An alternative concerted mechanism would involve the simultaneous attack of the hydroxide ion and departure of the alkoxide ion. However, this is generally considered less likely.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Benzoxazoleacetic acid, ethyl ester. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Research Findings:

¹H NMR: The proton NMR spectrum provides characteristic signals for each part of the molecule. The ethyl ester group is readily identifiable by a triplet signal for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a pattern resulting from their mutual spin-spin coupling. ucalgary.ca The methylene protons of the acetic acid moiety appear as a distinct singlet, shifted downfield due to the proximity of the electron-withdrawing benzoxazole (B165842) ring. The protons on the benzoxazole ring itself typically resonate in the aromatic region of the spectrum, between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns depending on their position.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data. The carbonyl carbon (C=O) of the ester group is characteristically found at a highly deshielded chemical shift, often around 167-170 ppm. ucalgary.ca The carbons of the ethyl group appear in the aliphatic region, with the methylene carbon (O-CH₂) around 61 ppm and the terminal methyl carbon around 14 ppm. ucalgary.ca The carbons of the benzoxazole ring produce a series of signals in the aromatic region, typically between 110 and 155 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Ethyl (CH₃) | ~1.2-1.4 | Triplet |

| Acetic (CH₂) | ~4.0-4.2 | Singlet | |

| Ethyl (CH₂) | ~4.2-4.4 | Quartet | |

| Aromatic (CH) | ~7.2-7.8 | Multiplet | |

| ¹³C | Ethyl (CH₃) | ~14 | - |

| Acetic (CH₂) | ~42 | - | |

| Ethyl (O-CH₂) | ~61 | - | |

| Aromatic (CH) | ~110-130 | - | |

| Aromatic (C) | ~140-152 | - | |

| Carbonyl (C=O) | ~168 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. By analyzing the absorption of infrared radiation, characteristic vibrational modes of specific bonds can be determined.

Research Findings:

The IR spectrum of an ester is typically dominated by three strong absorption bands, a pattern sometimes referred to as the "Rule of Three". spectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected. For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com Conjugation with the benzoxazole ring system may shift this band to a slightly lower frequency.

C-O Stretches: Two distinct, strong bands are characteristic of the C-O bonds of the ester linkage. These asymmetric and symmetric stretching vibrations are typically observed in the 1300-1000 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

Aromatic C=C Stretches: The benzoxazole ring will exhibit several medium-to-weak absorption bands in the 1600-1450 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic system.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ester) | C=O Stretch | ~1735-1745 | Strong, Sharp |

| Ether Linkage (Ester) | C-O Stretch | ~1250-1300 | Strong |

| Ether Linkage (Ester) | C-O Stretch | ~1000-1100 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium to Weak |

| Aromatic Ring | C-H Bending | ~750 | Strong |

| Aliphatic Chains | C-H Stretch | ~2900-3000 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

Research Findings:

The molecular formula of this compound is C₁₁H₁₁NO₃, corresponding to a molecular weight of 205.21 g/mol . evitachem.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 205. The fragmentation pattern provides structural clues. A common fragmentation pathway for aromatic esters involves the formation of a stable acylium cation. youtube.com

Expected fragmentation includes:

Loss of the ethoxy radical (•OCH₂CH₃): This would lead to a fragment ion at m/z 160.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This would produce a radical cation of the corresponding carboxylic acid at m/z 177.

Formation of the benzoxazolyl cation: Cleavage could lead to a fragment representing the core heterocyclic structure. For instance, a fragment at m/z 131 has been noted as a terminal ion in the fragmentation of similar structures. nih.gov

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for analysis, providing both separation and identification. nih.govrsc.org

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 205 | [M]⁺ | [C₁₁H₁₁NO₃]⁺ | Molecular Ion |

| 177 | [M - C₂H₄]⁺ | [C₉H₇NO₃]⁺ | Result of McLafferty Rearrangement |

| 160 | [M - •OC₂H₅]⁺ | [C₉H₆NO₂]⁺ | Loss of ethoxy radical |

| 132 | [M - COOC₂H₅]⁺ | [C₈H₆NO]⁺ | Loss of the entire ester side chain |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl-type cation (if rearrangement occurs) youtube.com |

Chromatographic Techniques for Purity Assessment and Separation

Research Findings:

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically performed using a UV detector, often set at a wavelength around 254 nm where the benzoxazole chromophore absorbs strongly.

Gas Chromatography (GC): GC can also be utilized, particularly when coupled with a mass spectrometer (GC-MS). For analysis, the compound would be injected into a heated inlet (e.g., 250-295°C) to ensure vaporization. coresta.org A capillary column, such as a DB-5 or equivalent, with helium as the carrier gas, would be used for separation. researchgate.netcabidigitallibrary.org The retention time is a characteristic property of the compound under specific GC conditions.

Table 4: Chromatographic Methods for Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient | Purity assessment, Quantification |

| Column Chromatography | Silica gel | Hexane/Ethyl acetate (B1210297) gradient | Preparative separation, Purification |

| GC | Polysiloxane (e.g., 5% phenyl) | Helium | Separation, Purity assessment (often with MS detection) |

Thermal Analysis for Stability and Decomposition Pathway Determination

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and decomposition behavior of this compound.

Research Findings:

Thermogravimetric Analysis (TGA): A TGA curve would plot the percentage of mass loss against increasing temperature. For this compound, one would expect to see one or more distinct mass loss steps corresponding to its decomposition. The initial decomposition might involve the elimination of ethylene (mass loss of ~13.6%) to form the corresponding carboxylic acid, followed by further decomposition of the acid and the benzoxazole ring at higher temperatures.

Differential Scanning Calorimetry (DSC): The DSC thermogram would show heat flow as a function of temperature. It would reveal an endothermic peak corresponding to the compound's melting point. At higher temperatures, exothermic or endothermic peaks would signify decomposition events.

TGA-FTIR: Coupling the TGA instrument to an FTIR spectrometer (TGA-FTIR) would allow for the real-time identification of gases evolved during decomposition, confirming the release of molecules like ethylene, carbon dioxide, and carbon monoxide.

Table 5: Information Obtainable from Thermal Analysis

| Technique | Measurement | Information Provided |

| TGA | Mass vs. Temperature | Decomposition temperatures, Thermal stability range, Stoichiometry of decomposition steps |

| DSC | Heat Flow vs. Temperature | Melting point, Enthalpy of fusion, Decomposition temperatures and enthalpies (exothermic/endothermic nature) |

| TGA-FTIR | Evolved Gas Analysis | Identification of gaseous decomposition products (e.g., C₂H₄, CO₂, CO) |

Computational Chemistry and Theoretical Modeling of 2 Benzoxazoleacetic Acid, Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Benzoxazoleacetic acid, ethyl ester. These calculations provide insights into the distribution of electrons within the molecule and identify the most likely sites for chemical reactions.

Detailed research findings from DFT studies on related benzoxazole (B165842) derivatives reveal key electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For benzoxazole derivatives, the HOMO is typically localized on the benzoxazole ring system, while the LUMO is distributed across the entire molecule.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. In benzoxazole structures, the nitrogen atom and the oxygen atom of the oxazole (B20620) ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene (B151609) ring are regions of positive potential. researchgate.net

Reactivity descriptors derived from conceptual DFT, such as global hardness, softness, electrophilicity index, and chemical potential, can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These parameters help in understanding the molecule's behavior in various chemical reactions. For instance, the electrophilicity index measures the ability of a species to accept electrons. researchgate.net

| Property | Description | Typical Findings for Benzoxazole Derivatives |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. It indicates chemical reactivity and stability. researchgate.net | A significant gap suggests high stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. It identifies regions prone to electrophilic or nucleophilic attack. researchgate.net | Negative potential is often found near the heteroatoms (N, O), and positive potential near hydrogens. researchgate.net |

| Global Hardness (η) | A measure of resistance to change in electron distribution. researchgate.net | Higher values indicate greater stability. |

| Global Softness (S) | The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons. researchgate.net | Higher values suggest greater reactivity. |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. researchgate.net | Useful for predicting behavior in polar organic reactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of this compound. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's flexibility and the different shapes it can adopt. acs.org

The conformational flexibility of this compound is primarily determined by the rotation around several single bonds. The key rotatable bonds are those connecting the ethyl ester group to the acetic acid moiety and the bond linking the acetic acid side chain to the benzoxazole ring.

Transition State Theory Application in Reaction Mechanism Prediction

Transition State Theory (TST) is a fundamental concept used in computational chemistry to predict the rates of chemical reactions. By identifying the transition state—the highest energy point along the reaction pathway—researchers can understand the mechanism of a reaction. researchgate.net

For this compound, TST can be applied to predict the mechanism of its synthesis. A common route for synthesizing benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and a carboxylic acid derivative. nih.govorganic-chemistry.org In the case of the target molecule, this would likely involve the reaction of 2-aminophenol with a derivative of ethyl acetoacetate. orgsyn.orgyoutube.com

Computational studies on benzoxazole formation have proposed detailed reaction mechanisms. researchgate.netnih.gov A plausible mechanism for the synthesis of 2-substituted benzoxazoles involves the initial formation of an intermediate, followed by intramolecular cyclization and elimination. nih.gov TST allows for the calculation of the energy profile of this entire process. By locating the transition state structure for each elementary step, the most energetically favorable reaction pathway can be determined. researchgate.net Automated workflows for transition state searching have made this process more efficient and applicable to a wide range of organic reactions. researchgate.net

Computational Approaches to Activation Energy Determination

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and is a critical factor in determining the reaction rate. Computational methods provide a direct way to calculate the activation energy by determining the energy difference between the reactants and the transition state. acs.org

Using quantum chemical methods like DFT, the geometries of the reactants, products, and the transition state for a given reaction step are optimized. The energies of these structures are then calculated with a high level of theory and a suitable basis set. The activation energy is the difference between the energy of the transition state and the energy of the reactants. acs.orgresearchgate.net

For reactions involving benzoxazole derivatives, computational studies have successfully calculated the energy barriers for various processes, such as single-bond rotations and thermal helix inversions. acs.org In the context of the synthesis of this compound, these computational approaches can be used to determine the activation energy for the key cyclization step, providing insight into the feasibility and kinetics of the reaction under different conditions.

In Silico Modeling for Ligand-Target Interactions (e.g., Molecular Docking)

In silico modeling, particularly molecular docking, is a powerful technique used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme. mdpi.com This method is crucial in drug discovery for identifying potential therapeutic targets and for lead optimization. nih.gov

Numerous studies have performed molecular docking simulations on a wide array of benzoxazole derivatives to explore their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.nettandfonline.commdpi.comresearchgate.netnih.gov These studies have shown that the benzoxazole scaffold can effectively interact with the active sites of various enzymes and receptors.

For example, molecular docking studies have shown that benzoxazole derivatives can bind to DNA gyrase, an important bacterial enzyme, suggesting their potential as antibacterial agents. nih.govresearchgate.net Other studies have docked benzoxazole derivatives into the active sites of proteins like Penicillin-Binding Proteins (PBP) and the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential antibacterial and anticancer activities, respectively. nih.govtandfonline.com The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket of the target protein. nih.govnih.gov

Given the structural similarities, it is plausible that this compound could also interact with these or related biological targets. A molecular docking study of this specific compound would be necessary to predict its binding affinity and preferred binding mode.

| Benzoxazole Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Potential Application | Reference |

| Various Benzoxazoles | DNA Gyrase | -6.687 (for molecule 26) | Not specified | Antibacterial | researchgate.net |

| Benzoxazole Derivatives | VEGFR-2 | Not specified | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 | Anticancer | nih.gov |

| 2-(p-tert-butylphenyl)-5-(3-propionamido)benzoxazole | PBP2a (allosteric site) | -42.168 (Glide emodel) | GLU145, ILE144 | Antibacterial | tandfonline.com |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol | Not specified | Not specified | Not specified | Antitumor | mdpi.com |

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-propanamide | COX-2 | Not specified | Arg-120, Tyr-355 | Anti-inflammatory | nih.gov |

Applications in Chemical Synthesis and Materials Science Research

Utilization as a Precursor for Diverse Heterocyclic Derivatives

The benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry and chemical biology. Consequently, 2-Benzoxazoleacetic acid, ethyl ester, and its analogues are valuable starting materials for creating a variety of other heterocyclic systems. The ester group and the active methylene (B1212753) group can participate in numerous reactions to build new rings or introduce functional groups.

A key synthetic strategy involves the transformation of the ethyl acetate (B1210297) side chain. For instance, related benzoxazole esters can be converted into other heterocyclic structures. In one documented pathway, a similar ester, ethyl 2-(benzoxazol-2-ylthio)acetate (formed by reacting 2-mercaptobenzoxazole (B50546) with ethyl chloroacetate), serves as a direct precursor to a 1,2,4-triazole (B32235) derivative. researchgate.net This transformation is achieved by reacting the ester with thiosemicarbazide (B42300) in the presence of a base, leading to ring closure and the formation of a new triazole ring fused to the benzoxazole system. researchgate.net Such synthetic routes demonstrate the utility of the ester as an intermediate for accessing more complex, multi-ring heterocyclic compounds. researchgate.net

The broader family of benzoxazoles is recognized as a resourceful and important class of heteroarenes that bridge synthetic organic chemistry with medicinal and industrial applications. nih.gov They are frequently used as starting materials for diverse mechanistic approaches in drug discovery. nih.gov The synthesis of benzoxazoles is often achieved through the condensation of 2-aminophenols with various carbonyl compounds, including acids and their derivatives, underscoring the role of ester-containing benzoxazoles as fundamental intermediates. nih.gov

Table 1: Example of Heterocyclic Synthesis from a Benzoxazole Ester Derivative This table is based on a reaction pathway analogous to what is possible for this compound derivatives.

| Starting Material | Reagent | Resulting Heterocyclic Derivative | Reference |

|---|---|---|---|

| Ethyl 2-(benzoxazol-2-ylthio)acetate | Thiosemicarbazide / 4% NaOH | 5-(benzoxazol-2-ylthiomethyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |

Role in the Synthesis of Non-Proteinogenic Amino Acids Featuring Benzoxazole Scaffolds

Non-proteinogenic amino acids (NPAAs) are crucial components in modern drug discovery, often incorporated into peptides to enhance properties such as stability and bioavailability. mdpi.com While thousands of NPAAs have been synthesized, the specific use of this compound as a direct precursor for synthesizing non-proteinogenic amino acids featuring a benzoxazole scaffold is not extensively documented in the reviewed scientific literature. General methods for NPAA synthesis often involve the modification of existing amino acids or the use of other chiral building blocks. researchgate.netnih.gov

Exploration in the Development of Functionalized Polymeric Materials

The exploration of benzoxazole derivatives extends into materials science, particularly in the creation of functionalized polymers. While direct polymerization of this compound is not widely reported, research into related poly(2-oxazoline)s (POx) provides a strong basis for its potential application. nih.govnih.gov POx are a class of polymers under intensive investigation for biomedical uses, owing to the versatility and tailor-made properties that can be achieved by varying the functional groups attached to the polymer backbone. nih.govnih.gov

The key to this versatility lies in the functionalization at the 2-position of the oxazoline (B21484) monomer. wikipedia.org The properties of the resulting polymer, such as the lower critical solution temperature (LCST) which dictates its thermo-responsiveness in aqueous solutions, can be precisely tuned by modifying this side chain. wikipedia.org For example, poly(2-ethyl-2-oxazoline) (PEtOx) is a well-known thermoresponsive polymer. wikipedia.org

The ethyl acetate group in this compound represents a functional handle that could be leveraged in polymer chemistry. This group could potentially be used for:

Post-polymerization modification: A polymer containing benzoxazole moieties could be synthesized, and the ester groups could then be hydrolyzed to carboxylic acids. These acids could then be used to attach drugs, targeting ligands, or other functional molecules.

Monomer synthesis: The ester could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety, allowing it to be incorporated as a functional monomer in copolymerization reactions.

This approach aligns with the broader strategy of creating poly(2-oxazoline)-based materials with fine-tuned properties for dedicated applications, including the biomedical sector. nih.gov

Table 2: Examples of Functional Side Chains at the 2-Position of Oxazoline Monomers for Polymer Synthesis This table illustrates the principle of side-chain functionalization in poly(2-oxazoline)s, a concept applicable to benzoxazole-containing monomers.

| Abbreviation | Monomer Name | Functionality | Reference |

|---|---|---|---|

| (OH)nPrOx | 2-(3′-hydroxy-n-propyl)-2-oxazoline | Hydroxy | nih.gov |

| (ester)nPrOx | 2-(2′-methoxycarbonylethyl)-2-oxazoline | Ester | nih.gov |

| (NHBoc)nPeOx | Boc-protected 2-5′-aminon-pentyl-2-oxazoline | Protected Amine | nih.gov |

| (COOH)nBuOx | 5-(2-oxazoline-2-yl)-pentanoic acid | Carboxylic Acid | nih.gov |

Intermediate in Multistep Organic Synthesis

This compound is a valuable intermediate in multistep organic syntheses, serving as a building block for more complex target molecules, particularly those with potential pharmacological activity. Its utility stems from the reactivity of the ester functional group and the stability of the benzoxazole core.

In many synthetic sequences, the ethyl ester acts as a protecting group for the carboxylic acid functionality. The synthesis of a series of arylbenzoxazoleacetic acid derivatives, for example, proceeds through their corresponding ester intermediates. The ester is carried through several synthetic steps before being hydrolyzed (saponified) in a final step to yield the free acetic acid. This terminal carboxylic acid group is often crucial for the biological activity of the final compound, as seen in studies of benzoxazole derivatives as potential anticancer agents. The presence of the acetic acid group can significantly influence the cytotoxic activity of the arylbenzoxazole scaffold.

Therefore, the conversion of this compound to 2-Benzoxazoleacetic acid is a common and critical step in the synthesis of bioactive compounds, highlighting its role as a key synthetic intermediate.

Structure Activity Relationship Sar Studies in Benzoxazole Derivatives

Methodological Frameworks for SAR Investigations

The investigation of Structure-Activity Relationships (SAR) for benzoxazole (B165842) derivatives employs a combination of synthetic chemistry, biological evaluation, and computational modeling. A typical framework begins with the synthesis of a library of analogues where specific parts of the lead molecule, such as 2-Benzoxazoleacetic acid, ethyl ester, are systematically modified. These parts include the benzoxazole ring, the substituent at the 2-position, and the functional groups on that substituent.

Computational methods are increasingly integral to SAR studies. Molecular docking, for instance, predicts the binding orientation and affinity of a ligand to a target protein, helping to rationalize observed biological activities. researchgate.netnih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity. For example, docking studies have been used to understand how benzoxazole derivatives bind to targets like DNA gyrase in bacteria or various protein kinases in cancer cells. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models are also developed to statistically correlate physicochemical properties of the compounds with their biological activities, providing predictive models for designing new, more potent derivatives.

Impact of Substituent Effects on Benzoxazole Ring Systems

The nature and position of substituents on the benzoxazole ring system are critical determinants of biological activity. nih.gov The 2-position of the benzoxazole ring is a common site for modification and has a profound influence on the compound's pharmacological profile. researchgate.netnih.gov

SAR studies have demonstrated that both the electronic and steric properties of the substituent at position 2 are important. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with an electron-donating substituent (like methoxy or dimethylamino) on a phenyl ring at the 2-position were active against P. pastoris, while only one derivative with an electron-accepting group (fluoro) showed activity. nih.gov In other studies focused on anticancer activity, the presence of a p-fluorophenyl group at the 2-position led to increased cytotoxicity. researchgate.net

The introduction of different heterocyclic rings at the 2-position also significantly alters activity. Azaaromatic groups have been shown to confer antimicrobial activity, whereas substituents containing sulfur or multiple heteroatoms can render the compounds inactive. nih.gov These findings highlight the sensitivity of the biological target to the electronic and structural landscape of the substituent at this key position.

Table 1: Effect of Substituents at Position 2 of the Benzoxazole Ring on Biological Activity

Significance of the Ester Group in Modulating Compound Interactions

The ester functionality can participate in hydrogen bonding through its carbonyl oxygen, acting as a hydrogen bond acceptor. nih.gov This interaction can be critical for anchoring the molecule within a binding site. Furthermore, the conversion of a carboxylic acid to its ester form is a common strategy in medicinal chemistry to improve cell permeability and oral bioavailability, as esters are generally more lipophilic than their corresponding acids. nih.gov

In the context of benzoxazoles, the state of the α-carboxyl group (whether it is a free acid or esterified) has been noted as potentially important for biological activity. nih.gov While some targets may require a free carboxylic acid for optimal interaction (e.g., through ionic bonding), in other cases, the ester may be preferred to facilitate passage through cell membranes or to fit into a more hydrophobic pocket. nih.gov Studies on other heterocyclic scaffolds have shown that ester derivatives can sometimes exhibit comparable or even superior activity to their carboxylic acid counterparts. nih.govnih.gov The biosynthesis of some benzoxazoles proceeds through an unstable ester intermediate, highlighting the chemical relevance of this functional group in the formation of the heterocyclic system itself. nih.gov

Comparative SAR Analysis with Related Benzoxazoleacetic Acid Derivatives

A comparative SAR analysis between this compound and its corresponding free acid, 2-Benzoxazoleacetic acid, is essential for understanding the role of the ester group.

2-Benzoxazoleacetic acid: The presence of a free carboxylic acid introduces a polar, ionizable group. This group can act as both a hydrogen bond donor and acceptor and can form strong ionic interactions with positively charged residues (like arginine or lysine) in a protein's active site. However, this increased polarity might hinder the molecule's ability to cross biological membranes.

This compound: By masking the polar carboxylic acid, the ethyl ester increases the molecule's lipophilicity. This can enhance its ability to penetrate cell membranes and may lead to different intracellular distribution. The ester is also a prodrug motif; it can be hydrolyzed by esterase enzymes within the cell to release the active carboxylic acid form. This strategy can be used to deliver the active compound more efficiently to its site of action.

The choice between an ester and a free acid often depends on the specific biological target and the desired pharmacokinetic profile. If the target binding site has a distinct anionic binding pocket, the free acid is likely to be more potent. If bioavailability is a limiting factor and the target is intracellular, the ethyl ester may be the superior compound. nih.gov

Table 2: Comparative Properties of 2-Benzoxazoleacetic Acid and its Ethyl Ester

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.